molecular formula C35H46N4O4S B1247242 Dolastatin 18

Dolastatin 18

Cat. No.: B1247242
M. Wt: 618.8 g/mol
InChI Key: UIDOZVWMHKZYAU-YTCPBCGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dolastatin 18 is a natural product found in Dolabella auricularia with data available.

Scientific Research Applications

Antitumor and Antineoplastic Properties

Dolastatin 18, similar to other dolastatins, has shown promising results in cancer research. Dolastatin 10, a closely related compound, is a powerful antineoplastic agent and has led to the development of auristatins, which are used as payloads in antibody-drug conjugates (ADCs) for cancer treatment (Maderna & Leverett, 2015). Another study shows dolastatin 10 inducing polyploidy and apoptosis in a murine melanoma cell line, highlighting its potential as a potent antineoplastic drug (Pathak et al., 1998).

Mechanism of Action and Structural Analysis

Research into the mechanism of action of dolastatins includes the study of their effects on microtubule dynamics and ligand interactions with tubulin. The study by Bai et al. (1993) examined the impacts of dolastatin 10 and its analogs on tubulin, providing insights into the structural requirements for its antitumor activity (Bai et al., 1993).

Clinical Trials and Cancer Treatment

Dolastatins have been part of various clinical trials for cancer treatment. For example, dolastatin 10 was tested in patients with advanced non-small-cell lung cancer, showcasing its potential in targeting solid tumor malignancies (Krug et al., 2000). Additionally, dolastatin 15, derived from a marine cyanobacterium, has shown potential in inhibiting HIF-1α mediated cancer cell viability, indicating its utility in treating solid tumors with an angiogenic component (Ratnayake et al., 2020).

Insights from Structural Modification and Synthetic Chemistry

Dolastatins have been the subject of extensive synthetic modification to enhance their antitumor properties. For instance, Poncet (1999) discussed the synthesis of dolatrienoic acid, a component of dolastatin 14, and explored the structure-activity relationships of these compounds, emphasizing their interaction with tubulin and induction of apoptosis (Poncet, 1999).

Properties

Molecular Formula

C35H46N4O4S

Molecular Weight

618.8 g/mol

IUPAC Name

2,2-dimethyl-N-[(2S)-4-methyl-1-[methyl-[(2R)-1-oxo-3-phenyl-1-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propan-2-yl]amino]-1-oxopentan-2-yl]-3-oxohexanamide

InChI

InChI=1S/C35H46N4O4S/c1-7-14-30(40)35(4,5)34(43)38-28(21-24(2)3)33(42)39(6)29(23-26-17-12-9-13-18-26)31(41)37-27(32-36-19-20-44-32)22-25-15-10-8-11-16-25/h8-13,15-20,24,27-29H,7,14,21-23H2,1-6H3,(H,37,41)(H,38,43)/t27-,28-,29+/m0/s1

InChI Key

UIDOZVWMHKZYAU-YTCPBCGMSA-N

Isomeric SMILES

CCCC(=O)C(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3

Canonical SMILES

CCCC(=O)C(C)(C)C(=O)NC(CC(C)C)C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3

Synonyms

dolastatin 18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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